molecular formula C19H16ClNO3 B6587202 propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226431-24-8

propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B6587202
CAS No.: 1226431-24-8
M. Wt: 341.8 g/mol
InChI Key: WCIIRDYGYZQMAA-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a 3-chlorophenyl group, an isoquinoline core, and a propan-2-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with propan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the isoquinoline core.

    Substitution: Nucleophilic substitution reactions can be employed to replace the 3-chlorophenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives, such as:

    Propan-2-yl 2-(3-bromophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Propan-2-yl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

propan-2-yl 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-12(2)24-19(23)17-11-21(14-7-5-6-13(20)10-14)18(22)16-9-4-3-8-15(16)17/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIIRDYGYZQMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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